molecular formula C6H2Cl2F2O2S B1405097 4-Chloro-3,5-difluorobenzenesulfonyl chloride CAS No. 1706435-19-9

4-Chloro-3,5-difluorobenzenesulfonyl chloride

Cat. No.: B1405097
CAS No.: 1706435-19-9
M. Wt: 247.05 g/mol
InChI Key: KAHGIUIIJGMIDP-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl2F2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds like 3,4-difluorobenzenesulfonyl chloride have been used to synthesize various organic compounds . The specific targets would depend on the context of the chemical reaction.

Mode of Action

4-Chloro-3,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles to form sulfonamides and sulfonic esters . The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.

Biochemical Pathways

It’s worth noting that the compound can be used to synthesize various organic compounds, which could potentially interact with numerous biochemical pathways .

Result of Action

Similar compounds are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-difluorobenzenesulfonyl chloride can be achieved through several methods. One common approach involves the chlorination and fluorination of benzenesulfonyl chloride. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of chlorine and fluorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Chloro-3,5-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: It is employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzenesulfonyl chloride
  • 4-Chloro-3,5-difluorobenzenesulfonyl chloride
  • 3-Fluorobenzenesulfonyl chloride

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other benzenesulfonyl chlorides. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-chloro-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGIUIIJGMIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240576
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-19-9
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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